

The Enzymatic Conversion of Shikimate to Shikimate-3-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Shikimate-3-phosphate*

Cat. No.: B1206780

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of shikimate to **shikimate-3-phosphate**, catalyzed by the enzyme shikimate kinase (SK), is a critical step in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital compounds in bacteria, fungi, plants, and apicomplexan parasites.^{[1][2]} Notably, this pathway is absent in mammals, making its enzymes, including shikimate kinase, attractive targets for the development of novel herbicides and antimicrobial agents.^{[3][4]} This technical guide provides an in-depth overview of the core principles of this enzymatic reaction, including detailed experimental protocols, a comprehensive summary of kinetic data, and visualizations of the associated biochemical pathways and experimental workflows.

Introduction to the Shikimate Pathway and Shikimate Kinase

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids.^{[1][5]} Shikimate kinase (EC 2.7.1.71) catalyzes the fifth step of this pathway: the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to yield **shikimate-3-phosphate** (S3P) and ADP.^{[6][7]} This reaction is crucial for trapping the shikimate molecule within the cell and preparing it for the subsequent reaction with another molecule of PEP.

The reaction catalyzed by shikimate kinase is as follows:

This reaction is dependent on the presence of a divalent cation, typically Mg²⁺, which facilitates the transfer of the gamma-phosphate from ATP to the shikimate substrate.[\[5\]](#)

Quantitative Data on Shikimate Kinase Activity

The kinetic parameters of shikimate kinase have been characterized in a variety of organisms. This data is crucial for understanding the enzyme's efficiency and for the design of potential inhibitors. The following table summarizes key kinetic constants for shikimate kinase from different sources.

Organism	Substrate	Km (μM)	kcat (s-1)	Vmax (μmol/min/mg)	Reference
Mycobacterium tuberculosis	Shikimate	200	48	-	[8]
ATP	350	48	-	[8]	
Staphylococcus aureus (MRSA)	Shikimate	153	-	13.4	[9]
ATP	224	-	13.4	[9]	
Erwinia chrysanthemi	Shikimate	310	-	-	[10]
ATP	-	-	-	[10]	
Escherichia coli (Isoenzyme I)	Shikimate	~20,000	-	-	[10]
Escherichia coli (Isoenzyme II)	Shikimate	200	-	-	[10]

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). Researchers should consult the primary literature for detailed information.

Experimental Protocols

Accurate measurement of shikimate kinase activity is fundamental for studying its function and for screening potential inhibitors. Below are detailed protocols for common assays.

Coupled Spectrophotometric Assay

This is the most common method for continuously monitoring shikimate kinase activity. The production of ADP is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Principle:

- Shikimate Kinase: Shikimate + ATP → **Shikimate-3-Phosphate** + ADP
- Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
- Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

Materials:

- Tris-HCl buffer (e.g., 100 mM, pH 7.6)
- MgCl₂ (e.g., 5 mM)
- KCl (e.g., 100 mM)
- ATP (e.g., 2 mM)
- Shikimate (e.g., 1 mM)
- Phosphoenolpyruvate (PEP) (e.g., 1 mM)
- NADH (e.g., 0.25 mM)
- Pyruvate Kinase (PK) (e.g., 6 µg/mL)
- Lactate Dehydrogenase (LDH) (e.g., 6 µg/mL)
- Purified Shikimate Kinase enzyme
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, shikimate, PEP, NADH, PK, and LDH in a cuvette.
- Equilibrate the mixture to the desired temperature (e.g., 25 °C).
- Initiate the reaction by adding a small volume of purified shikimate kinase.
- Immediately start monitoring the decrease in absorbance at 340 nm over time.
- Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (ϵ for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

LC-MS Based Assay

This method directly measures the formation of the product, **shikimate-3-phosphate**, offering high specificity and sensitivity.

Materials:

- Ammonium acetate buffer (e.g., 100 mM, pH 7.6)
- MgCl₂ (e.g., 5 mM)
- KCl (e.g., 50 mM)
- ATP
- Shikimate
- Purified Shikimate Kinase enzyme
- Quenching solution (e.g., 98% formic acid)
- LC-MS system (e.g., ESI-Q-TOF)

Procedure:

- Prepare a reaction mixture containing ammonium acetate buffer, MgCl₂, KCl, ATP, and shikimate.

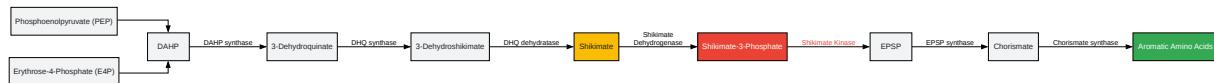
- Pre-incubate the mixture at the desired temperature (e.g., 25 °C).
- Initiate the reaction by adding the shikimate kinase enzyme.
- Allow the reaction to proceed for a defined period (e.g., 30 seconds).
- Stop the reaction by adding a quenching solution (e.g., formic acid).[\[11\]](#)
- Analyze the sample using an LC-MS system to separate and quantify the amount of **shikimate-3-phosphate** produced.[\[12\]](#)
- A standard curve for **shikimate-3-phosphate** should be generated to accurately quantify the product.

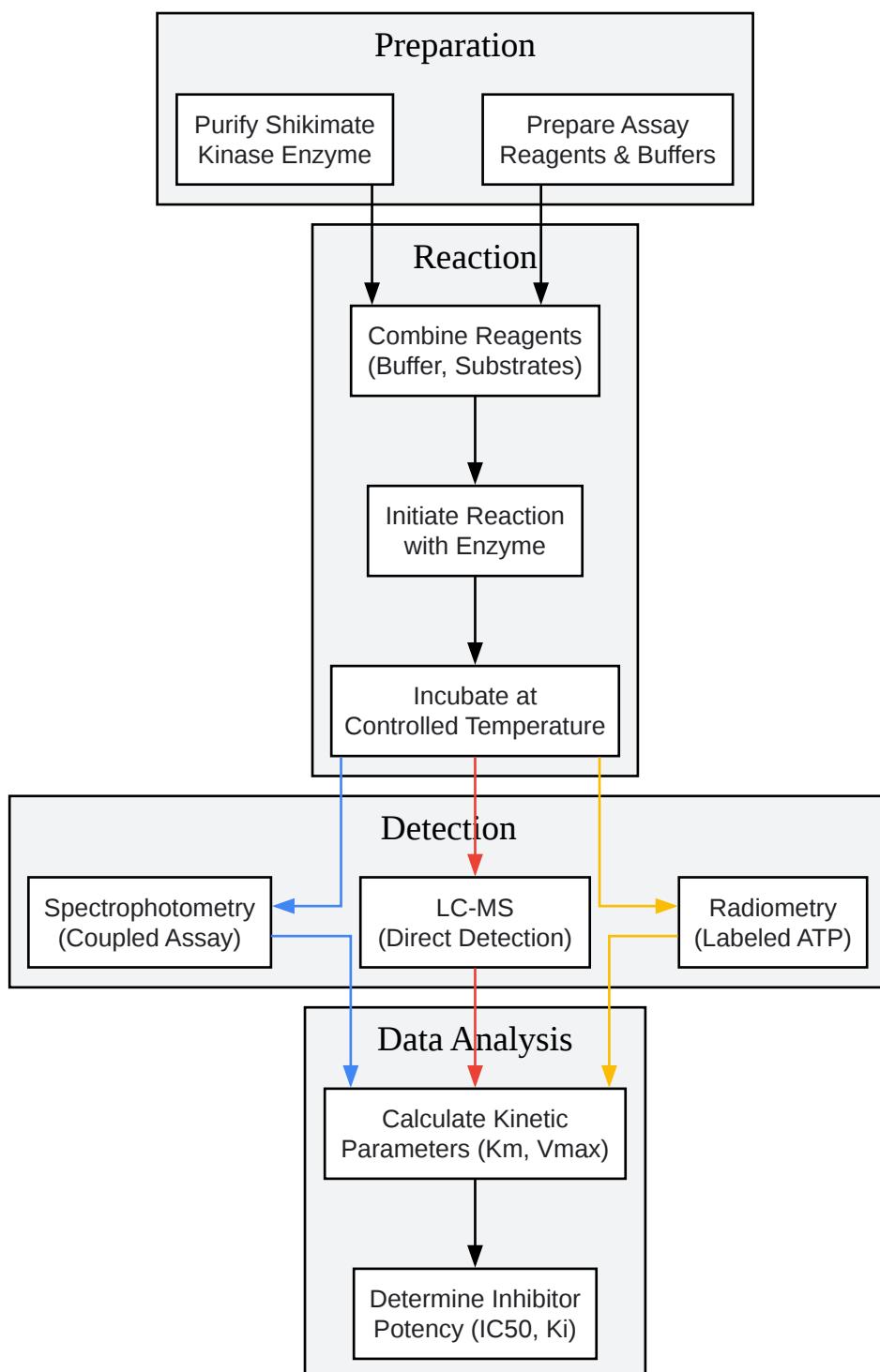
Radiometric Assay

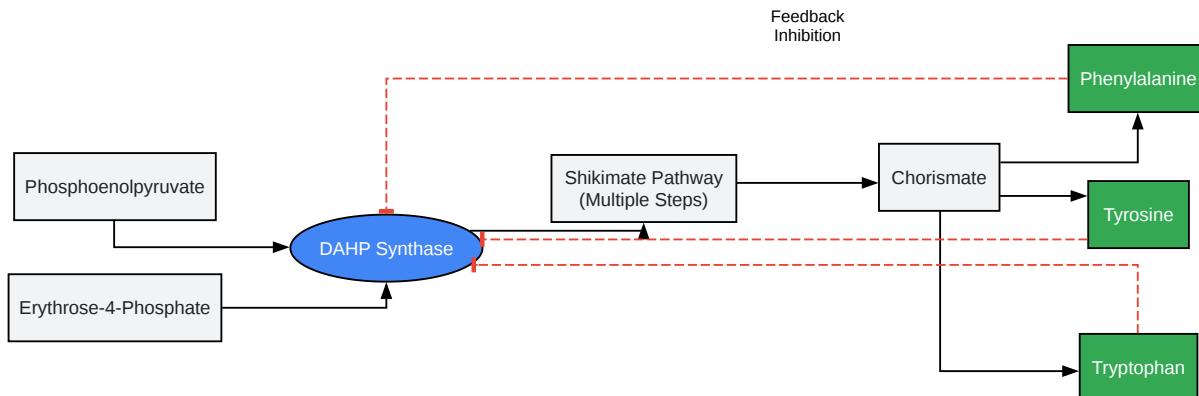
This highly sensitive assay uses radiolabeled ATP to track the transfer of the phosphate group to shikimate.

Materials:

- Reaction buffer (as for other assays)
- Shikimate
- [γ -32P]ATP or [γ -33P]ATP
- Cold ATP
- Purified Shikimate Kinase enzyme
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., phosphoric acid)
- Scintillation counter or phosphorimager


Procedure:


- Prepare a reaction mixture containing the reaction buffer, shikimate, and a mixture of cold and radiolabeled ATP.
- Initiate the reaction by adding the shikimate kinase enzyme.
- Incubate at the desired temperature for a specific time.
- Spot a small aliquot of the reaction mixture onto a phosphocellulose paper.[\[13\]](#)
- Wash the paper extensively with a wash buffer to remove unincorporated [γ -32P]ATP. The phosphorylated shikimate product will bind to the paper.
- Quantify the radioactivity remaining on the paper using a scintillation counter or phosphorimager.[\[13\]](#) This radioactivity is directly proportional to the amount of product formed.


Visualizations

The Shikimate Pathway

The following diagram illustrates the position of the shikimate kinase-catalyzed reaction within the broader context of the shikimate pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikimate kinase - Wikipedia [en.wikipedia.org]
- 3. bioone.org [bioone.org]
- 4. Shikimate Kinase and Shikimate Dehydrogenase [webhome.auburn.edu]
- 5. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. | Semantic Scholar [semanticscholar.org]
- 7. ModelSEED [modelseed.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]

- 10. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slow-Binding Inhibition of Mycobacterium tuberculosis Shikimate Kinase by Manzamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an ESI-LC-MS-based assay for kinetic evaluation of Mycobacterium tuberculosis shikimate kinase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Enzymatic Conversion of Shikimate to Shikimate-3-Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206780#enzymatic-conversion-of-shikimate-to-shikimate-3-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com